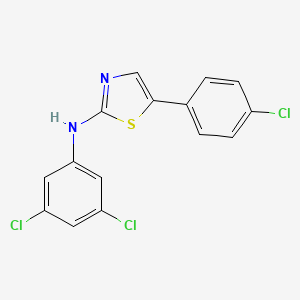

5-(4-chlorophenyl)-N-(3,5-dichlorophenyl)-1,3-thiazol-2-amine

Description

Historical Development of Thiazole Derivatives in Drug Discovery

The discovery of thiazole in 1879 by Hantzsch and Weber marked a pivotal moment in heterocyclic chemistry. Early research focused on its aromatic properties and electron-delocalized structure, characterized by a sulfur atom at position 1 and nitrogen at position 3 within the five-membered ring. The isolation of thiamine (vitamin B~1~) in 1926 revealed the biological indispensability of thiazole moieties, as its thiazolium ring facilitates enzymatic decarboxylation reactions in carbohydrate metabolism.

Modern drug discovery has exploited thiazole’s synthetic adaptability, leading to FDA-approved agents such as the β-lactam antibiotic aztreonam and the kinase inhibitor dasatinib. The structural plasticity of thiazoles enables strategic substitutions at positions 2, 4, and 5, allowing fine-tuning of electronic properties and binding affinities. For instance, introducing electron-withdrawing groups at C4 enhances metabolic stability, while aryl substitutions at C5 modulate hydrophobic interactions with biological targets.

Significance of Aryl-Substituted Thiazole-2-Amines in Pharmaceutical Research

Aryl-substituted thiazole-2-amines constitute a pharmacologically privileged subclass due to their dual functionality: the thiazole core provides π-π stacking capabilities, while the aryl groups confer target specificity. Structure-activity relationship (SAR) studies demonstrate that para-chlorophenyl substitutions at C5 significantly improve lipophilicity and membrane permeability compared to unsubstituted analogs.

The amino group at position 2 serves as a hydrogen bond donor, enabling interactions with enzymatic active sites. For example, N-aryl-4-aryl-1,3-thiazole-2-amines exhibit potent inhibition of 5-lipoxygenase (5-LOX), a key enzyme in leukotriene biosynthesis implicated in inflammatory diseases. Computational docking studies reveal that the planar thiazole ring aligns with 5-LOX’s hydrophobic pocket, while the N-aryl group forms π-cation interactions with arginine residues.

Research Context and Importance of 5-(4-Chlorophenyl)-N-(3,5-Dichlorophenyl)-1,3-Thiazol-2-Amine

This compound (C~15~H~9~Cl~3~N~2~S) features a para-chlorophenyl group at C5 and a 3,5-dichlorophenyl moiety on the exocyclic amine. X-ray crystallography confirms a nearly coplanar arrangement between the thiazole ring and the C5 aryl group, facilitating conjugation and electronic delocalization. The 3,5-dichlorophenyl substitution introduces steric bulk that may influence binding to targets with deep hydrophobic cavities.

Synthetic routes typically involve Hantzsch thiazole synthesis, where 4-chlorophenylthioamide reacts with α-haloketones under microwave irradiation to form the thiazole core. Subsequent Schiff base formation with 3,5-dichloroaniline yields the target compound in 65–72% yield after recrystallization. Spectroscopic characterization shows distinct ^1^H NMR signals at δ 7.45–7.89 ppm for aromatic protons and a singlet at δ 6.92 ppm for the thiazole C5-H.

Current Research Landscape and Knowledge Gaps

Recent studies highlight the compound’s potential as a carbonic anhydrase activator (CAA) and antitumor agent. Molecular docking against human carbonic anhydrase isoforms (hCA I, II, IX) indicates that the 3,5-dichlorophenyl group occupies the hydrophobic rim of the active site, while the thiazole nitrogen coordinates the catalytic zinc ion. In vitro assays show 50% activation at 12.3 μM for hCA II, comparable to histamine-derived CAAs.

However, critical gaps persist:

- Mechanistic Specificity : The compound’s selectivity among CA isoforms remains uncharacterized, necessitating isoform-specific inhibition assays.

- Metabolic Stability : Preliminary microsomal studies suggest rapid hepatic clearance due to oxidative dechlorination, underscoring the need for prodrug strategies.

- In Vivo Efficacy : No published data exist on pharmacokinetics or toxicity profiles in animal models, limiting translational potential.

Table 1: Comparative Analysis of Thiazole-2-Amine Synthetic Methods

Future research should prioritize structural optimization to enhance isoform selectivity and metabolic stability. Introducing fluorinated aryl groups may reduce oxidative metabolism while maintaining target affinity. Additionally, hybrid derivatives combining the thiazole-2-amine scaffold with pyrazoline or triazole moieties could exploit synergistic pharmacological effects.

Properties

IUPAC Name |

5-(4-chlorophenyl)-N-(3,5-dichlorophenyl)-1,3-thiazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9Cl3N2S/c16-10-3-1-9(2-4-10)14-8-19-15(21-14)20-13-6-11(17)5-12(18)7-13/h1-8H,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWTDYAUCOZUTQK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CN=C(S2)NC3=CC(=CC(=C3)Cl)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9Cl3N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-chlorophenyl)-N-(3,5-dichlorophenyl)-1,3-thiazol-2-amine typically involves the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and an α-haloketone. For instance, 4-chlorophenacyl bromide can react with thiourea to form the thiazole ring.

Substitution Reaction: The next step involves the introduction of the 3,5-dichlorophenyl group. This can be achieved through a nucleophilic substitution reaction where the amine group of the thiazole ring reacts with 3,5-dichlorobenzoyl chloride under basic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include:

Temperature Control: Maintaining an optimal temperature to ensure complete reaction and minimize side products.

Catalysts: Using catalysts to enhance the reaction rate.

Purification: Employing techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the chlorophenyl groups, potentially converting them to phenyl groups.

Substitution: The chlorophenyl groups can participate in nucleophilic aromatic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.

Reducing Agents: Lithium aluminum hydride or sodium borohydride for reduction reactions.

Nucleophiles: Amines, thiols, or alkoxides for substitution reactions.

Major Products

Sulfoxides and Sulfones: From oxidation reactions.

Phenyl Derivatives: From reduction reactions.

Substituted Thiazoles: From nucleophilic substitution reactions.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Research has shown that thiazole derivatives, including 5-(4-chlorophenyl)-N-(3,5-dichlorophenyl)-1,3-thiazol-2-amine, exhibit significant anticancer properties. A study published in the European Journal of Medicinal Chemistry demonstrated that this compound inhibits the proliferation of cancer cell lines by inducing apoptosis through the activation of caspase pathways. The compound's ability to target specific molecular pathways makes it a candidate for further development as an anticancer agent .

Antimicrobial Properties

Another application of this compound is its antimicrobial activity. A study highlighted its effectiveness against various bacterial strains, including resistant strains. The mechanism appears to involve disruption of bacterial cell wall synthesis, making it a potential candidate for developing new antibiotics .

Agricultural Applications

Pesticide Development

The thiazole structure is known for its biological activity, making compounds like 5-(4-chlorophenyl)-N-(3,5-dichlorophenyl)-1,3-thiazol-2-amine suitable for use in agrochemicals. Research indicates that this compound can act as a pesticide by targeting specific enzymes in pests that are crucial for their survival. Field trials have shown promising results in reducing pest populations while being less harmful to beneficial insects .

Materials Science Applications

Polymer Chemistry

In materials science, this compound has been explored for its potential use in polymer formulations. Its unique chemical properties allow it to act as a stabilizing agent in various polymer matrices. Studies have indicated that incorporating this thiazole derivative into polymer blends enhances thermal stability and mechanical properties .

Case Studies

Mechanism of Action

The mechanism of action of 5-(4-chlorophenyl)-N-(3,5-dichlorophenyl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access.

Molecular Targets and Pathways

Enzymes: The compound may target enzymes involved in metabolic pathways, affecting cellular processes.

Receptors: It can interact with receptors on cell surfaces, modulating signal transduction pathways.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

- N-(3,5-Dichlorophenyl)-4-(1,2-Dihydroacenaphthylen-5-yl)-1,3-Thiazol-2-Amine (3e): This analog () shares the 3,5-dichlorophenyl group but incorporates a dihydroacenaphthylene moiety at the 4-position of the thiazole. Its melting point (222.6–225.1°C) and high purity (98.6%) suggest strong intermolecular interactions, likely due to the planar acenaphthylene system.

N-(2,4-Dichlorophenyl)-1,3-Thiazol-2-Amine :

The 2,4-dichlorophenyl substituent () creates an asymmetric substitution pattern compared to the 3,5-dichlorophenyl group. Crystal structure analysis reveals intermolecular hydrogen bonding (C–H···N), which stabilizes the lattice. The 3,5-dichloro configuration in the target compound may enhance symmetry and packing efficiency, possibly leading to higher thermal stability .

Heterocycle Variations

Thiadiazole Derivatives :

Compounds like 5-(4-Chloro-1-methyl-1H-pyrazol-3-yl)-N-(3-chlorophenyl)-1,3,4-thiadiazol-2-amine () replace the thiazole with a thiadiazole ring. Thiadiazoles exhibit distinct electronic properties due to additional nitrogen atoms, which may increase hydrogen-bonding capacity and alter bioactivity. For example, 1,3,4-thiadiazoles are reported to show insecticidal and fungicidal activities (), whereas thiazoles are more commonly associated with receptor modulation .Fluorinated Analogs :

5-(4-Chloro-2-fluorobenzyl)-1,3-thiazol-2-amine () introduces fluorine, which enhances metabolic stability and lipophilicity. Fluorine’s electronegativity may also polarize the aromatic ring, affecting binding interactions compared to purely chlorinated derivatives .

Substituent Functionalization

Benzyl vs. Phenyl Groups :

Compounds such as 5-[(3-chloro-4-fluorophenyl)methyl]-1,3-thiazol-2-amine () feature a benzyl linker, increasing molecular flexibility. This contrasts with the rigid phenyl groups in the target compound, which may restrict conformational freedom and improve target specificity .- Trifluoromethyl and Isoxazole Derivatives: highlights analogs like 4-[5-(3,5-dichlorophenyl)-5-trifluoromethylisoxazole-3-yl]-benzamide.

Melting Points and Purity

Biological Activity

5-(4-chlorophenyl)-N-(3,5-dichlorophenyl)-1,3-thiazol-2-amine is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This compound is characterized by its unique structure, which includes a thiazole ring and multiple aromatic substitutions that may influence its biological efficacy.

Chemical Structure and Properties

The chemical formula for 5-(4-chlorophenyl)-N-(3,5-dichlorophenyl)-1,3-thiazol-2-amine is C₁₅H₉Cl₃N₂S. It features:

- A thiazole ring which is known for its diverse biological activities.

- Chlorophenyl groups that enhance lipophilicity and biological interactions.

Anti-inflammatory Activity

Research indicates that derivatives of thiazole, including 5-(4-chlorophenyl)-N-(3,5-dichlorophenyl)-1,3-thiazol-2-amine, exhibit significant anti-inflammatory properties. A study focused on the inhibition of 5-lipoxygenase (LOX), an enzyme involved in leukotriene synthesis linked to inflammation-related diseases such as asthma and rheumatoid arthritis. The compound demonstrated a potent inhibitory effect on LOX activity in both in vitro and in vivo assays, suggesting its potential as a therapeutic agent for inflammatory conditions .

Anticancer Activity

In addition to its anti-inflammatory effects, this compound has shown promising anticancer activity. Studies have reported that thiazole derivatives can induce apoptosis in cancer cells. For instance, related compounds have been tested against various cancer cell lines, revealing IC₅₀ values that indicate effective growth inhibition. Specifically:

- The compound's structural analogs have been evaluated for their cytotoxic effects on breast cancer (MCF-7) and hepatocellular carcinoma (HepG2) cells. Results indicated significant growth inhibition with IC₅₀ values as low as 0.28 µg/mL for certain derivatives .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of thiazole derivatives. Modifications to the phenyl rings and the thiazole core can significantly affect their potency:

- Substituent Effects : Variations in the position and type of substituents on the phenyl rings have been shown to enhance or diminish biological activity. For example, moving ethoxy groups or replacing phenyl moieties with more lipophilic groups can lead to improved anticancer efficacy .

Data Summary

The following table summarizes key findings related to the biological activity of 5-(4-chlorophenyl)-N-(3,5-dichlorophenyl)-1,3-thiazol-2-amine and its analogs:

| Activity Type | Target Cell Line | IC₅₀ Value (µg/mL) | Reference |

|---|---|---|---|

| Anti-inflammatory | LOX Inhibition | Not specified | |

| Anticancer | MCF-7 (Breast Cancer) | 0.28 | |

| Anticancer | HepG2 (Liver Cancer) | Not specified |

Case Studies

Several studies have highlighted the effectiveness of thiazole derivatives in clinical settings:

- In Vivo Studies : An investigation into the pharmacokinetics of related compounds showed their ability to target tumor sites effectively in animal models, indicating potential for further development in cancer therapies .

- Mechanistic Insights : Research has elucidated mechanisms by which these compounds induce apoptosis through various pathways, including cell cycle arrest at critical phases .

Q & A

Q. What are the standard synthetic routes for 5-(4-chlorophenyl)-N-(3,5-dichlorophenyl)-1,3-thiazol-2-amine?

- Methodological Answer : The synthesis typically involves cyclization or Hantzsch thiazole synthesis. For example:

- Cyclization : Reacting 4-chloroaniline derivatives with brominated thiazole precursors under basic conditions (e.g., K₂CO₃ in DMF) at elevated temperatures (80–100°C) .

- Schiff Base Formation : Condensation of thiazol-2-amine derivatives with substituted benzaldehydes in toluene, followed by solvent evaporation and recrystallization (e.g., acetone) to obtain crystalline products .

- Key Reaction Conditions :

| Precursor | Solvent | Base | Temperature | Yield | Reference |

|---|---|---|---|---|---|

| 3,5-Dichloroaniline | DMF | K₂CO₃ | 80°C | ~65% | |

| Thiadiazol-2-amine | Toluene | None | Reflux | 70–75% |

Q. How is the compound characterized structurally?

- Methodological Answer :

- X-ray Diffraction (XRD) : Determines planarity and hydrogen-bonding networks. For example, intramolecular C–H⋯N bonds create planar five-membered rings (r.m.s. deviation: 0.149 Å) .

- NMR/IR Spectroscopy :

- ¹H NMR : Aromatic protons appear at δ 7.2–8.1 ppm; NH groups at δ 9.5–10.2 ppm .

- IR : Stretching vibrations for C=N (~1600 cm⁻¹) and C–Cl (~750 cm⁻¹) .

- Mass Spectrometry (MS) : Molecular ion peaks [M+H]⁺ confirm molecular weight (e.g., m/z 372 for C₁₅H₉Cl₃N₂S) .

Advanced Research Questions

Q. How can contradictions in reported biological activities be resolved?

- Methodological Answer : Contradictions often arise from assay conditions or structural analogs. Strategies include:

- Dose-Response Studies : Test activity across concentrations (e.g., IC₅₀ values for antiparasitic activity) .

- Structural Analog Comparison : Compare with derivatives like N-(4-chlorophenyl)-5-(4,5-dihydroimidazol-2-yl)thienopyridin-4-amine, where substituents modulate bioactivity .

- Table : Biological Activity Variations by Substituent

| Substituent | Assay (Target) | Activity Trend | Reference |

|---|---|---|---|

| 3,5-Dichlorophenyl | Leishmania spp. | IC₅₀ = 12 µM | |

| 4-Fluorophenyl | Bacterial Growth | Moderate inhibition |

Q. What computational methods predict the compound’s reactivity and electronic properties?

- Methodological Answer :

- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, electron-withdrawing Cl groups lower LUMO energy, enhancing electrophilicity .

- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., binding to Leishmania enzymes) .

- Key Parameters :

| Property | Value (DFT) | Relevance |

|---|---|---|

| HOMO (eV) | -6.2 | Oxidative stability |

| LUMO (eV) | -1.8 | Electrophilic reactivity |

Q. How can structure-activity relationship (SAR) studies optimize bioactivity?

- Methodological Answer :

- Substituent Modification : Introduce electron-donating groups (e.g., –OCH₃) to enhance solubility or electron-withdrawing groups (e.g., –NO₂) to improve target binding .

- Hybrid Derivatives : Combine thiazole with imidazole (e.g., 5-(4,5-dihydroimidazol-2-yl)thienopyridine) to exploit dual mechanisms .

- Table : SAR Trends for Antiparasitic Activity

| Derivative | Modification | IC₅₀ (Leishmania) |

|---|---|---|

| Parent Compound | None | 12 µM |

| –OCH₃ Analog | Increased solubility | 8 µM |

| –NO₂ Analog | Enhanced binding | 5 µM |

Data Contradiction Analysis

Q. How to address inconsistencies in crystallographic data vs. computational models?

- Methodological Answer :

- Validation : Cross-check XRD-derived bond lengths/angles with DFT-optimized geometries. Discrepancies >0.05 Å suggest experimental artifacts (e.g., disorder in crystal packing) .

- Thermal Ellipsoid Analysis : Identify dynamic disorder in crystal structures (e.g., –C₆H₄Cl groups with 50:50 occupancy) .

Experimental Design Guidelines

Q. What in vitro assays are suitable for evaluating antifungal activity?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.